molecular formula C10H11NNaO4S+ B11823806 sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid

sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid

Cat. No.: B11823806
M. Wt: 264.26 g/mol
InChI Key: SVZPAFDHUMTAHJ-UHFFFAOYSA-N
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Description

Sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid, often involves cyclization reactions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the corresponding indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism by which sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid exerts its effects involves interactions with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation.

Uniqueness

Sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid is unique due to its specific structure, which combines the indole ring with a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H11NNaO4S+

Molecular Weight

264.26 g/mol

IUPAC Name

sodium;2-(2-hydroxy-1H-indol-3-yl)ethanesulfonic acid

InChI

InChI=1S/C10H11NO4S.Na/c12-10-8(5-6-16(13,14)15)7-3-1-2-4-9(7)11-10;/h1-4,11-12H,5-6H2,(H,13,14,15);/q;+1

InChI Key

SVZPAFDHUMTAHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)CCS(=O)(=O)O.[Na+]

Origin of Product

United States

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